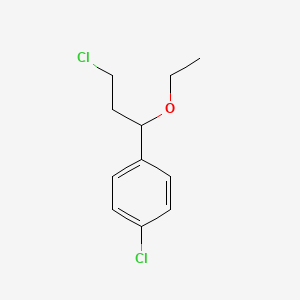![molecular formula C7H10N2O2 B13785279 3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione CAS No. 93781-93-2](/img/structure/B13785279.png)
3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,4-diazabicyclo[221]heptane-2,7-dione is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione typically involves the organocatalysed asymmetric Michael addition of substituted triketopiperazines to enones. This reaction affords products in high yield and enantiomeric ratio. Further modifications can deliver products possessing natural product-like scaffolds, including the diazabicyclo[2.2.1]heptane core structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of asymmetric synthesis and organocatalysis are likely to be employed on a larger scale to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into prolinamides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of the diazabicyclo[2.2.1]heptane core structure, such as prolinamides and other biologically active compounds .
Scientific Research Applications
3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and natural product-like scaffolds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in a range of chemical reactions, influencing biological processes and pathways. Specific details about its molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene
- 2,3-Diazabicyclo[2.2.1]heptane, 2,3-dimethyl-
- Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-
Uniqueness
3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione is unique due to its specific arrangement of nitrogen atoms and ketone groups within a bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
93781-93-2 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3,3-dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione |
InChI |
InChI=1S/C7H10N2O2/c1-7(2)5(10)8-3-4-9(7)6(8)11/h3-4H2,1-2H3 |
InChI Key |
NWGMDMYBTSINEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N2CCN1C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


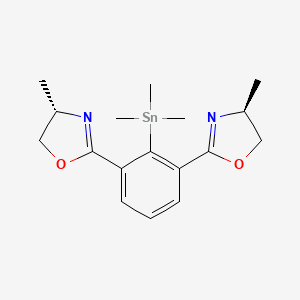

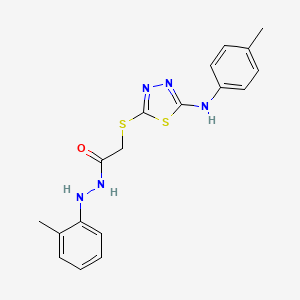
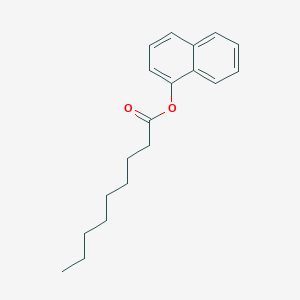
![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)
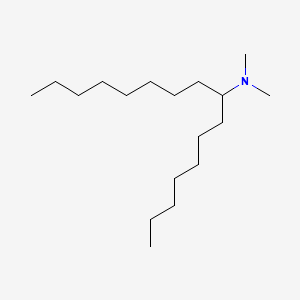
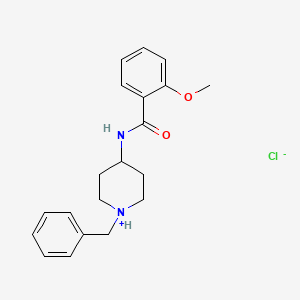
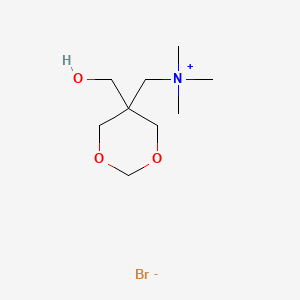
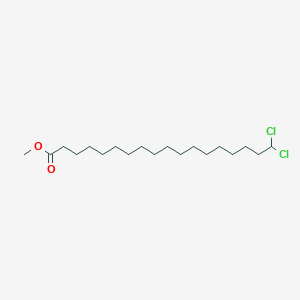
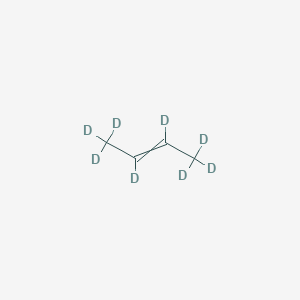
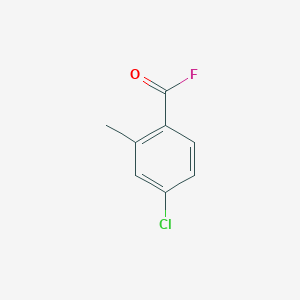
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
